4-Bromo-1-ethenyl-2-methoxybenzene
Description
4-Bromo-1-ethenyl-2-methoxybenzene is a brominated aromatic compound featuring a methoxy group at the 2-position and an ethenyl (vinyl) group at the 1-position of the benzene ring. The bromine substituent enhances reactivity for cross-coupling reactions (e.g., Suzuki or Heck reactions), while the ethenyl group may facilitate polymerization or serve as a site for further functionalization. The methoxy group contributes to electron-donating effects, influencing both electronic properties and intermolecular interactions .
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
4-bromo-1-ethenyl-2-methoxybenzene |
InChI |
InChI=1S/C9H9BrO/c1-3-7-4-5-8(10)6-9(7)11-2/h3-6H,1H2,2H3 |
InChI Key |
CYJGRRQLHKXRGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related brominated methoxybenzenes, emphasizing synthesis methods, substituent effects, and physicochemical properties.
Substituent Variations at the 1-Position
- 4-Benzyloxy-2-bromo-1-methoxybenzene (): Synthesis: Derived from 4-methoxyphenol via hydroxyl protection (acetylation), bromination at the ortho position, and benzylation. Key Feature: The benzyloxy group at the 1-position requires protection/deprotection steps, increasing synthetic complexity compared to the ethenyl group. Applications: Likely used as a protected intermediate for pharmaceuticals or ligands.
- 2-Bromo-1-(2-bromoethoxy)-4-ethylbenzene (): Synthesis: Prepared via bromoalkylation of 2-bromo-4-ethylphenol.
Substituent Variations at the 2-Position
- 2-Bromo-1-(4-methoxyphenyl)ethanone (): Synthesis: Bromination of 4-methoxyacetophenone using cupric bromide. Structural Insight: Intramolecular C–H···O hydrogen bonding stabilizes the ketone side chain, enhancing coplanarity with the aromatic ring. This contrasts with the methoxy group in the target compound, which lacks such interactions. Applications: Intermediate for thiazole-substituted hydrazones with pharmacological activity.
Substituent Variations at the 4-Position
- Safety: Classified under GHS guidelines, requiring precautions for inhalation and skin contact .
Bulky Substituents and Steric Effects
Data Tables
Table 1: Comparative Analysis of Structural Analogs
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